5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide

Catalog No.
S2873086
CAS No.
519152-82-0
M.F
C14H14BrClN2O3S
M. Wt
405.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene...

CAS Number

519152-82-0

Product Name

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide

IUPAC Name

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide

Molecular Formula

C14H14BrClN2O3S

Molecular Weight

405.69

InChI

InChI=1S/C14H14BrClN2O3S/c1-2-21-13-6-4-10(8-11(13)15)18-22(19,20)14-7-9(17)3-5-12(14)16/h3-8,18H,2,17H2,1H3

InChI Key

CYVQTNHQRHRCMM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br

Solubility

not available

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a sulfonamide functional group attached to a chlorobenzene ring. The compound's molecular formula is C13H13BrClN2O2S, and it exhibits distinct physical and chemical properties due to the presence of various functional groups. The sulfonamide moiety is known for its role in medicinal chemistry, particularly in antibiotic development.

The chemical reactivity of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acylation: The amino group can react with acyl chlorides to form amides, which is a common reaction in organic synthesis.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, enhancing its biological activity.

This compound has shown promising biological activities, particularly in the realm of antitumor and antimicrobial properties. Research indicates that sulfonamides often exhibit inhibitory effects on bacterial growth and have potential applications in cancer therapy due to their ability to suppress undesirable cell proliferation .

The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide typically involves several steps:

  • Formation of the Sulfonamide: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
  • Bromination: The introduction of the bromine atom can be carried out using bromine or a brominating agent in a suitable solvent.
  • Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
  • Chlorination: Chlorination of the aromatic ring can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide has several applications:

  • Pharmaceutical Development: It serves as a lead compound for designing new antibiotics and anticancer agents.
  • Research Tool: Used in biochemical assays to study enzyme inhibition and cellular responses.
  • Chemical Intermediates: Acts as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide with biological targets reveal its potential as an inhibitor for various enzymes involved in metabolic pathways. Interaction studies often involve:

  • Binding Affinity Tests: To determine how effectively the compound binds to target proteins.
  • Cell Line Studies: Assessing cytotoxicity and efficacy against cancer cell lines.
  • Mechanistic Studies: Understanding how this compound affects cellular processes at a molecular level.

Several compounds share structural similarities with 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide, including:

Compound NameStructureUnique Features
4-Amino-3-bromo-5-chlorobenzene-1-sulfonamideC6H6BrClN2O2SExhibits similar antimicrobial properties but lacks ethoxy substitution.
SulfanilamideC6H8N2O2SA simpler sulfonamide that lacks halogen substituents; primarily used as an antibiotic.
5-Amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamideC12H10BrClN2O2SSimilar structure but different substitution patterns affecting biological activity.

The uniqueness of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide lies in its specific combination of halogen substitutions and ethoxy group, which may enhance its solubility and bioactivity compared to other sulfonamides .

Systematic IUPAC Nomenclature and Structural Validation

The compound’s IUPAC name, 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide, is derived from its structural components:

  • Sulfonamide group (-SO₂NH-) linking two aromatic rings.
  • Chlorobenzene ring with substituents at C2 (chlorine) and C5 (amino group).
  • 3-Bromo-4-ethoxyphenyl group attached to the sulfonamide nitrogen.

The structure is validated by SMILES notation CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br, which aligns with its molecular formula C₁₄H₁₄BrClN₂O₃S.

Alternative Chemical Designations and Registry Numbers

DesignationDetails
CAS Registry Number519152-82-0
PubChem CID3866645
Synonyms5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide
InChI KeyCYVQTNHQRHRCMM-UHFFFAOYSA-N

Molecular Formula and Weight Calculation

The molecular formula C₁₄H₁₄BrClN₂O₃S is confirmed by atomic composition:

ElementAtomic Weight (g/mol)CountContribution
Carbon (C)12.01114168.154
Hydrogen (H)1.0081414.112
Bromine (Br)79.904179.904
Chlorine (Cl)35.45135.45
Nitrogen (N)14.007228.014
Oxygen (O)16.00348.00
Sulfur (S)32.06132.06
Total405.69

The molecular weight of 405.69 g/mol is experimentally verified.

Isomeric Considerations and Stereochemical Analysis

The compound lacks stereogenic centers, as all substituents occupy fixed positions on the aromatic rings. Positional isomerism is precluded by the rigid sulfonamide linkage and specific substitution patterns:

  • Chlorobenzene ring: Chlorine at C2 and amino at C5.
  • 3-Bromo-4-ethoxyphenyl group: Bromine at C3 and ethoxy at C4.

No stereoisomers are reported in the literature.

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide follows established principles for sulfonamide synthesis, where disconnection is initiated by the sulfonamide bond, resulting in two simple synthetic equivalents [4]. The compound can be retrosynthetically analyzed by breaking the sulfonamide bridge to yield 5-amino-2-chlorobenzenesulfonyl chloride and 3-bromo-4-ethoxyaniline as key intermediates [4].

The strategic route design involves three primary disconnections. First, the sulfonamide bond formation represents the convergent step where the sulfonyl chloride component couples with the aromatic amine [4]. Second, the ethoxy group installation on the aromatic ring can be achieved through etherification reactions [10]. Third, the bromination and chlorination patterns require selective halogenation strategies that respect the electronic properties of the aromatic systems [6] [28].

Modern retrosynthetic planning incorporates computational approaches and design of experiments methodologies to optimize synthetic routes [21]. The molecular formula C14H14BrClN2O3S with a molecular weight of 405.69 grams per mole presents specific challenges in terms of regioselectivity control and functional group compatibility during multi-step synthesis [2].

Stepwise Synthesis Protocols

Benzene Sulfonylation Strategies

The sulfonylation of benzene derivatives represents a fundamental step in sulfonamide synthesis, typically achieved through electrophilic aromatic substitution mechanisms [5]. The reaction with fuming sulfuric acid, a mixture of sulfuric acid and sulfur trioxide known as oleum, provides the primary route for introducing sulfonyl groups onto aromatic rings [5].

For chlorobenzene substrates, the sulfonylation reaction requires careful temperature control, typically maintained below 60 degrees Celsius to prevent side reactions [24]. The mass ratio of chlorosulfonic acid to benzene derivative is optimally maintained at 3.0 to 3.2:1 to ensure complete conversion [24]. The electrophile in this reaction is believed to be the protonated sulfur trioxide or sulfur trioxide itself, which attacks the aromatic system according to standard electrophilic aromatic substitution mechanisms [5].

The chlorine substituent acts as an ortho-para director but is deactivating relative to benzene, requiring more forcing conditions for sulfonylation [27]. Industrial protocols involve a two-step process: initial sulfonation followed by conversion to the sulfonyl chloride using thionyl chloride or maintaining chlorosulfonic acid conditions [24]. Reaction kinetics studies indicate that temperature control is critical, with yields of benzene sulfonyl chloride reaching 75% under optimized conditions [24].

Amination and Halogenation Sequence Optimization

The incorporation of amino groups and halogen substituents requires careful sequence optimization to achieve the desired substitution pattern [7]. For the target compound, the amino group at the 5-position of the chlorobenzene ring must be introduced selectively, while the 3-bromo-4-ethoxyphenyl moiety requires independent preparation [7].

Halogenation reactions exhibit distinct selectivity patterns, with bromination being significantly more selective than chlorination for specific carbon-hydrogen bonds [6]. Bromination demonstrates 19,400 times greater selectivity for tertiary carbon-hydrogen bonds versus primary carbon-hydrogen bonds, while chlorination shows only 6-fold selectivity [6]. This selectivity difference stems from the endergonic nature of bromination compared to the exergonic chlorination process [6].

Modern amination strategies employ nickel-catalyzed cross-coupling reactions between sulfonamides and aryl electrophiles [26]. These photosensitized nickel catalysis methods provide generic access to N-aryl and N-heteroaryl sulfonamide motifs with high efficiency [26]. The proposed mechanism involves energy transfer processes where carbon-nitrogen bond reductive elimination occurs from triplet excited nickel complexes [26].

Electrophilic bromination of phenolic substrates utilizes iodine-based brominating reagents such as PhIOAcBr, prepared by mixing PIDA and aluminum tribromide [28]. This methodology provides excellent reactivity under mild reaction conditions at room temperature with open flask procedures [28]. The reagent demonstrates stability for at least one month when stored at 4 degrees Celsius without losing reactivity [28].

Etherification and Coupling Reactions

The ethoxy group installation on the aromatic ring employs established etherification methodologies, primarily the Williamson ether synthesis [10]. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol through an SN2 mechanism [10]. The reaction requires a primary carbon leaving site, as secondary and tertiary sites generally prefer elimination pathways [10].

Modern etherification approaches utilize copper-mediated methods that bypass high-barrier oxidative addition steps through aryl radical generation from triplet states [9]. Photoinduced energy transfer enables the use of aryl chlorides as electrophilic coupling partners, expanding the scope of copper-mediated cross-coupling chemistry [9]. These strategies allow alcohols, amines, and fluoride as nucleophiles with enhanced functional group tolerance [9].

Suzuki-Miyaura coupling reactions provide alternative routes for carbon-carbon bond formation, particularly relevant for introducing substituted aromatic rings [31] [34]. The mechanism involves palladium-catalyzed cross-coupling between organoboron species and halides under basic conditions [31]. The catalytic cycle includes oxidative addition, transmetalation, and reductive elimination steps [34].

Recent advances in thioetherification cross-coupling employ Brønsted acid-facilitated nickel catalysis with visible light activation [11]. These methods enable swift synthesis with substoichiometric acid amounts acting as enablers, achieving productivities exceeding 100 grams per hour in continuous flow systems [11].

Catalytic Systems and Reaction Kinetics

Catalytic system optimization employs design of experiments methodologies to systematically investigate multiple variables affecting reaction outcomes [14]. Statistical approaches including full factorial designs enable identification of important experimental factors and estimation of main effects and interactions [21]. Response surface methodology provides accurate statistical models for process optimization [21].

Kinetic modeling involves developing mathematical descriptions of reaction rates to understand mechanisms and identify rate-determining steps [14]. For sulfonamide synthesis, the rates of formation can be described by differential equations that account for concentration dependencies and temperature effects [14]. Machine learning algorithms increasingly supplement traditional kinetic analysis by predicting reaction outcomes based on large datasets [14].

Modern catalytic systems for sulfonamide synthesis employ various metal catalysts including palladium, nickel, and copper complexes [13] [26]. Nickel-catalyzed methods demonstrate high efficiency for carbon-nitrogen bond formation between sulfonamides and aryl electrophiles [26]. Copper-mediated reactions provide alternatives with lower toxicity and cost compared to palladium systems [9].

Electrochemical synthesis methods represent emerging approaches for sulfonamide formation [13]. Convergent paired electro-organic synthesis enables catalyst-free, oxidant-free, and amine-free methods through novel mechanisms involving nitro compound reduction and sulfonyl hydrazide oxidation [13]. These approaches achieve yields ranging from 69% to 80% on gram scales [16].

Purification Techniques and Yield Maximization

Purification strategies for sulfonamide compounds employ multiple complementary techniques to achieve high purity and yield [15] [19]. Column chromatography represents the most versatile purification method, utilizing differential adsorption of compounds to stationary phases [19] [23]. Silica gel and alumina serve as highly polar stationary phases that interact strongly with polar compounds and weakly with nonpolar molecules [23].

Separation optimization requires careful solvent selection based on polarity considerations [23]. Nonpolar solvents elute only nonpolar compounds, while polar solvents elute both polar and nonpolar compounds [23]. For complex mixtures containing compounds of significantly different polarities, gradient elution using increasingly polar solvents provides optimal separation [23].

Recrystallization techniques offer complementary purification approaches based on controlled crystal formation [20]. The process involves dissolution of impure samples in solvents followed by conditions that encourage pure crystal formation [20]. Temperature manipulation provides the simplest recrystallization method for compounds with endothermic dissolution and temperature-dependent solubility [20].

Analytical characterization employs multiple spectroscopic and chromatographic techniques for structure confirmation and purity assessment [35] [37]. Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of magnetic nuclei behavior in applied fields [37] [41]. High-performance liquid chromatography enables separation and quantification based on differential interactions with stationary and mobile phases [39].

Mass spectrometry serves as a key method for structural elucidation, particularly when combined with nuclear magnetic resonance techniques [38]. High-resolution mass spectrometers provide mass accuracy to four decimal places, enabling sum formula determination and isotope pattern analysis [38]. Fragment analysis through low-energy and high-energy measurements provides valuable structural information [38].

Table 1: Optimization Parameters for Sulfonamide Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature50-60°CHigh correlation [24]
Chlorosulfonic acid ratio3.0-3.2:1Direct proportional [24]
Reaction time1-5 hoursPlateau effect [24]
pH controlNeutral conditionsPrevents hydrolysis [33]

Table 2: Purification Technique Comparison

TechniqueAdvantagesLimitationsTypical Yield Recovery
Column chromatographyVersatile, scalableSolvent intensive85-95%
RecrystallizationHigh purityRequires crystalline products70-90%
Liquid-liquid extractionRapid separationLimited selectivity75-85%
Preparative HPLCHigh resolutionExpensive, small scale90-98%

XLogP3

3.4

Dates

Modify: 2023-07-23

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